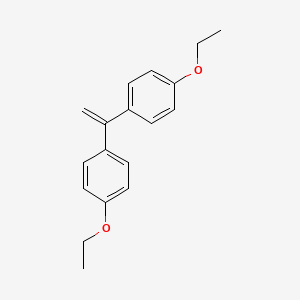![molecular formula C11H11N3OS B14748701 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene CAS No. 4999-66-0](/img/structure/B14748701.png)
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanocarbonothioyl group, a methylcarbamoyl group, and a methylbenzene ring
Vorbereitungsmethoden
The synthesis of 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene involves several steps. One common method includes the reaction of a substituted nitrobenzene compound with a reducing agent such as zinc in the presence of ammonium chloride in an alcoholic medium . This reduction process yields the corresponding amine, which can then be further reacted with carbonylimidazolide in water to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene can be compared to other similar compounds, such as 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-4-methylbenzene . While both compounds share a similar core structure, the position of the methyl group on the benzene ring can lead to differences in their chemical reactivity and applications. The unique combination of functional groups in this compound sets it apart from other related compounds, making it a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
4999-66-0 |
|---|---|
Molekularformel |
C11H11N3OS |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
1-(cyanocarbothioyl)-3-methyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C11H11N3OS/c1-8-4-3-5-9(6-8)14(10(16)7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15) |
InChI-Schlüssel |
FCKPKDHROVVAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=S)C#N)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)

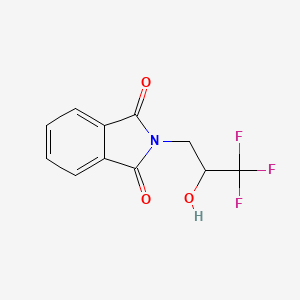
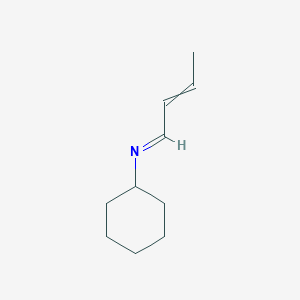
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
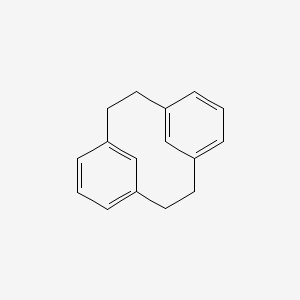
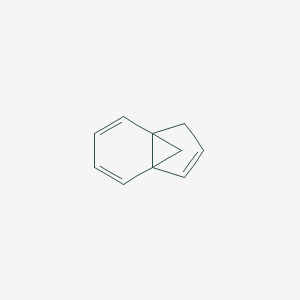


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
